

Understanding the Oral Bioavailability of (S,R)-CFT8634: A Technical Guide

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Compound of Interest

Compound Name: (S,R)-CFT8634

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Abstract

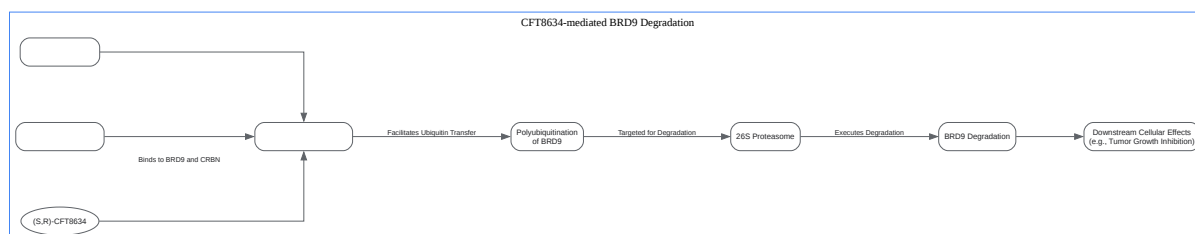
(S,R)-CFT8634 is a potent and selective orally bioavailable heterobifunctional degrader of the bromodomain-containing protein 9 (BRD9). As a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, BRD9 has emerged as a therapeutic target in certain cancers, including synovial sarcoma and SMARCB1-null tumors. This technical guide provides an in-depth overview of the oral bioavailability and preclinical pharmacokinetics of **(S,R)-CFT8634**. It includes a summary of key pharmacokinetic parameters, detailed methodologies for the preclinical assessments, and a visualization of its mechanism of action. The development of CFT8634 as a monotherapy was discontinued due to observations of cardiac toxicity in a Phase 1 clinical trial, despite a promising preclinical profile.^{[1][2]}

Introduction

Targeted protein degradation has emerged as a promising therapeutic modality in oncology. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **(S,R)-CFT8634** is one such molecule, designed to selectively degrade BRD9.^{[3][4]} The oral bioavailability of a drug is a critical parameter in its development, influencing its dosing regimen and therapeutic efficacy. This document collates and presents the available preclinical data on the oral bioavailability and pharmacokinetics of **(S,R)-CFT8634**.

Mechanism of Action

(S,R)-CFT8634 functions as a molecular bridge, bringing together the target protein, BRD9, and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.^{[1][3][5]}



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Figure 1: Mechanism of Action of **(S,R)-CFT8634**.

Preclinical Pharmacokinetics and Oral Bioavailability

(S,R)-CFT8634 has demonstrated good oral bioavailability in preclinical species. The selection of the final clinical candidate involved the synthesis and evaluation of four distinct stereoisomers, with **(S,R)-CFT8634** being chosen based on its overall properties, including its pharmacokinetic profile.^[6]

Data Presentation

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of a precursor compound and **(S,R)-CFT8634** in mice and rats.

Table 1: In Vitro ADME and Pharmacokinetic Properties

Parameter	Precursor Compound	(S,R)-CFT8634
Mouse Microsomal Clearance (mL/min/kg)	30	6
Rat Microsomal Clearance (mL/min/kg)	74	22
CYP Inhibition (3A4 / 2C19 / 2D6) (μM)	5.6 / 1.9 / >30	27 / >30 / >30
hERG Inhibition (μM)	7.5	>30

Table 2: In Vivo Pharmacokinetic Parameters

Species	Parameter	Precursor Compound	(S,R)-CFT8634
Mouse	Oral Bioavailability (F%)	100	74
Rat	Oral Bioavailability (F%)	48	83

Experimental Protocols

The following sections describe the general methodologies used in the preclinical evaluation of **(S,R)-CFT8634**'s pharmacokinetics.

1. In Vitro Metabolic Stability:

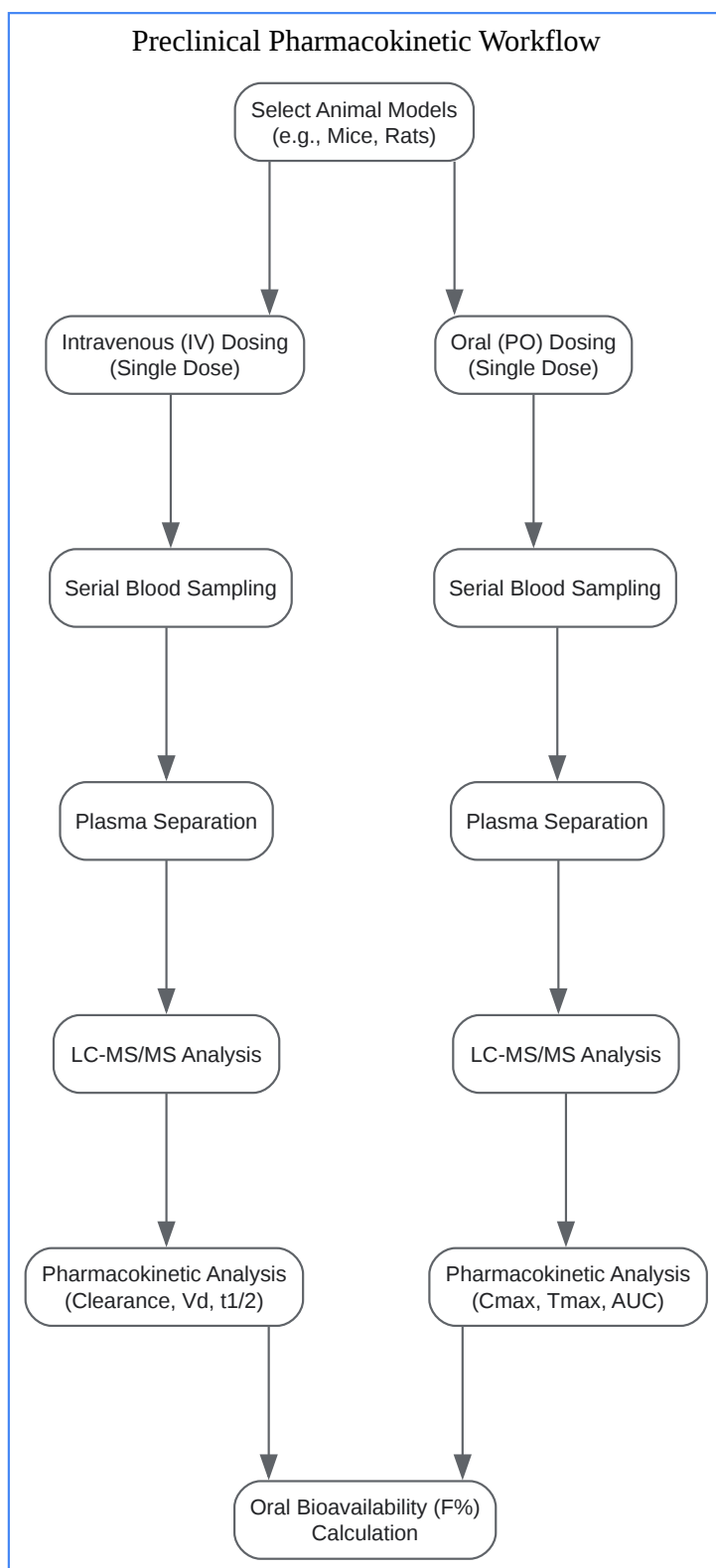
- Objective: To assess the metabolic stability of the compounds in liver microsomes.

- Methodology: The compounds were incubated with mouse and rat liver microsomes in the presence of NADPH. The concentration of the parent compound was measured at various time points using LC-MS/MS to determine the rate of metabolism. The in vitro half-life was then used to calculate the intrinsic clearance.

2. In Vivo Pharmacokinetic Studies:

- Objective: To determine the pharmacokinetic profile and oral bioavailability of **(S,R)-CFT8634** in preclinical species.
- Animal Models: Male CD-1 mice and Sprague-Dawley rats were used for these studies.^[7]
- Dosing:
 - Intravenous (IV) Administration: A single dose was administered intravenously to determine clearance and volume of distribution.
 - Oral (PO) Administration: A single dose was administered orally via gavage to assess absorption and oral bioavailability.
- Sample Collection: Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation.
- Bioanalysis: Plasma concentrations of **(S,R)-CFT8634** were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters including:
 - C_{max}: Maximum plasma concentration.
 - T_{max}: Time to reach maximum plasma concentration.
 - AUC: Area under the plasma concentration-time curve.
 - t_{1/2}: Elimination half-life.
 - CL: Clearance.

- Vd: Volume of distribution.
- F%: Oral bioavailability, calculated as $(AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral}) * 100$.



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Figure 2: Experimental Workflow for Preclinical Pharmacokinetics.

Discussion

The preclinical data for **(S,R)-CFT8634** indicate that it possesses favorable pharmacokinetic properties for an orally administered drug. The high oral bioavailability observed in both mice (74%) and rats (83%) suggests efficient absorption from the gastrointestinal tract and a manageable first-pass metabolism. The improved metabolic stability of **(S,R)-CFT8634** compared to its precursor, as evidenced by lower microsomal clearance, likely contributes to its enhanced in vivo exposure. Furthermore, the reduced potential for CYP enzyme and hERG inhibition with **(S,R)-CFT8634** suggested a lower risk of drug-drug interactions and cardiac-related adverse effects in preclinical models.

Despite these promising preclinical findings, the clinical development of **(S,R)-CFT8634** as a monotherapy was halted. While the Phase 1 trial demonstrated dose-dependent increases in human exposure and robust pharmacodynamic responses, the modest efficacy in late-line patients and the emergence of cardiac toxicities led to this decision.^{[1][2]}

Conclusion

(S,R)-CFT8634 is a potent and selective BRD9 degrader with excellent oral bioavailability in preclinical species. The comprehensive preclinical pharmacokinetic evaluation guided the selection of this molecule as a clinical candidate. However, the translation of preclinical safety and efficacy to the clinical setting presented challenges that ultimately led to the discontinuation of its development as a monotherapy. The data and methodologies presented in this guide provide valuable insights for researchers in the field of targeted protein degradation and oral drug development.

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